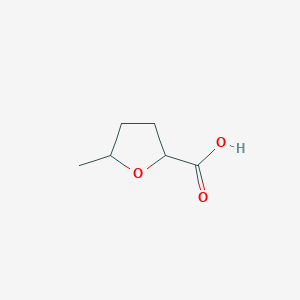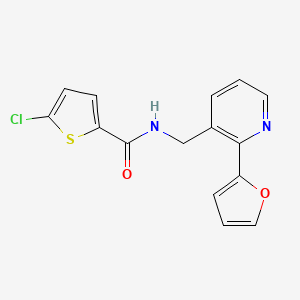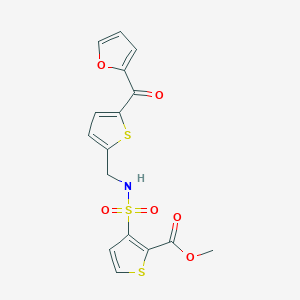
5-Methyloxolane-2-carboxylic acid
説明
5-Methyloxolane-2-carboxylic acid is a chemical compound with the CAS Number: 61834-13-7 . It has a molecular weight of 130.14 . The IUPAC name for this compound is 5-methyltetrahydro-2-furancarboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Methyloxolane-2-carboxylic acid is 1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the compound has 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
Carboxylic acids, such as 5-Methyloxolane-2-carboxylic acid, generally undergo nucleophilic substitution reactions . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis
5-Methyloxolane-2-carboxylic acid is a liquid at room temperature .科学的研究の応用
Sustainable Solvent Replacement
2-Methyloxolane (2-MeOx) is a bio-based solvent with potential applications in the extraction of natural products and food ingredients. Its environmental and economic benefits make it a viable alternative to petroleum-based solvents like hexane, especially in extracting lipophilic foodstuff and natural products. The research highlighted the solvent power, extraction efficiency, toxicological profile, and environmental impacts of 2-MeOx, demonstrating its suitability for industrial applications and its role in advancing plant-based chemistry (Rapinel et al., 2020).
Biochemical Implications and Toxicology
The chemistry, biochemistry, and toxicological aspects of methylglyoxal, a compound related to 5-Methyloxolane-2-carboxylic acid, were reviewed, shedding light on its metabolic network role across various species. This review encompasses the impact of methylglyoxal on energy production, free radical generation, cell killing, and its potential risks as an environmental alpha-oxoaldehyde, suggesting a significant role in disease development and metabolic complications (Kalapos, 1999).
Environmental Remediation
Carboxylic acids, including 5-Methyloxolane-2-carboxylic acid, have been studied for their role in detoxifying environments contaminated with heavy metals such as chromium. This review discusses the mechanisms and effectiveness of carboxylic acids in reducing Cr(VI) to Cr(III), highlighting the potential for remediation of Cr(VI)-contaminated waters and sites. The coordination with metals and electron donating abilities of carboxylic acids play a crucial role in these processes, offering insights into environmentally friendly solutions for heavy metal contamination (Jiang et al., 2019).
Biocatalyst Inhibition and Microbial Tolerance
The inhibitory effects of carboxylic acids on microbial biocatalysts were reviewed, focusing on their potential as biorenewable chemicals and the challenges posed by their inhibitory nature at sub-desirable concentrations. This review provides insights into strategies for metabolic engineering to enhance microbial tolerance and industrial performance, emphasizing the importance of understanding carboxylic acid impacts on cell membrane integrity and metabolic processes (Jarboe et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-methyloxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBMMMSMHXMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyloxolane-2-carboxylic acid | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2732112.png)
![5-amino-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2732114.png)

![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2732119.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)

![3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2732124.png)

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2732126.png)
